Functional Antagonism at α2A-AR Differentiates Allyphenyline from Lofexidine and Clonidine
The functional profile of Allyphenyline oxalate is fundamentally different from the clinically used α2-AR agonists clonidine and lofexidine. While Allyphenyline is a neutral antagonist at the α2A-AR, clonidine and lofexidine are both potent α2A-AR agonists [1]. This difference is the primary driver of their distinct side effect profiles.
| Evidence Dimension | α2A-adrenoceptor functional activity |
|---|---|
| Target Compound Data | Neutral Antagonist [1] |
| Comparator Or Baseline | Lofexidine (α2A-AR Agonist, pKi = 7.1-7.2) [2]; Clonidine (α2A-AR Agonist, pKi = 7.2-9.2) [3] |
| Quantified Difference | Qualitative functional reversal (Agonist vs. Antagonist) |
| Conditions | In vitro functional assays on cloned human α2A-ARs |
Why This Matters
This functional inversion at the α2A-AR is the mechanistic basis for Allyphenyline's lack of sedative side effects, a key limitation of clonidine and lofexidine in both research and clinical contexts.
- [1] Del Bello F, Diamanti E, Giannella M, et al. Low Doses of Allyphenyline and Cyclomethyline, Effective against Morphine Dependence, Elicit an Antidepressant-like Effect. ACS Med Chem Lett. 2012;3(7):535-539. PMID: 24900506. View Source
- [2] Gish EC, et al. Lofexidine, an α2-receptor agonist for opioid detoxification. Ann Pharmacother. 2010;44(2):343-351. View Source
- [3] Bioactivities Database. ArrestinDB. Clonidine pKi at human α2A-AR. View Source
